molecular formula C24H24N4O5S B11217119 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B11217119
M. Wt: 480.5 g/mol
InChI Key: WRLPHFARMRSFGL-UHFFFAOYSA-N
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Description

The compound 7-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structural features, including a piperazine ring, an acetylphenyl group, and a dioxoloquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available starting materials

    Formation of Piperazine Ring: The piperazine ring is typically synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of Acetylphenyl Group: The acetylphenyl group is introduced via a Friedel-Crafts acylation reaction, where acetyl chloride reacts with a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Construction of Dioxoloquinazolinone Core: The final step involves the cyclization of the intermediate compounds to form the dioxoloquinazolinone core. This step is often achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound 7-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group in the oxopropyl chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amine or thiol derivatives

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Biology: It is used as a tool compound to study cellular processes and pathways, particularly those involving oxidative stress and signal transduction.

    Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 7-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the acetylphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-7-hydroxy-4-methylcoumarin derivatives: These compounds share structural similarities with the dioxoloquinazolinone core and exhibit similar biological activities.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds also contain a piperazine ring and are studied for their pharmacological properties.

Uniqueness

The uniqueness of 7-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H24N4O5S/c1-15(29)16-2-4-17(5-3-16)26-8-10-27(11-9-26)22(30)6-7-28-23(31)18-12-20-21(33-14-32-20)13-19(18)25-24(28)34/h2-5,12-13H,6-11,14H2,1H3,(H,25,34)

InChI Key

WRLPHFARMRSFGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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